3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C12H14O3. It belongs to the class of chalcones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, arthritis, and neurodegenerative disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It inhibits the activation of signal transducer and activator of transcription 3 (STAT3) and modulates the expression of pro-inflammatory cytokines and oxidative stress markers.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol
- (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxy and methoxy substituents enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-15-9-8-12(13)10-4-6-11(14-2)7-5-10/h4-9H,3H2,1-2H3/b9-8+ |
InChI Key |
ZIPYCDFHTDSPIZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC=CC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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